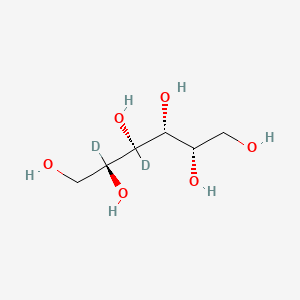
D-Sorbitol-d2-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Sorbitol-d2-1, also known as D-Glucitol-d2-1, is a deuterium-labeled derivative of D-Sorbitol. D-Sorbitol is a six-carbon sugar alcohol commonly used as a sugar substitute. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of D-Sorbitol-d2-1 involves the deuteration of D-Sorbitol. This process typically includes the catalytic hydrogenation of glucose in the presence of deuterium gas. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the sorbitol molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors capable of maintaining the necessary reaction conditions. The deuterium gas used in the reaction is often sourced from heavy water (D2O), and the reaction is carefully monitored to ensure the complete deuteration of the sorbitol molecule .
Análisis De Reacciones Químicas
Types of Reactions
D-Sorbitol-d2-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium atoms, which can alter the reaction kinetics and mechanisms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction typically occurs under acidic conditions, leading to the formation of deuterated sorbitol derivatives.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to convert deuterated sorbitol derivatives back to this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of various deuterated sorbitol derivatives
Major Products
The major products formed from these reactions include deuterated sorbitol derivatives, which retain the deuterium labeling and exhibit altered chemical and physical properties compared to their non-deuterated counterparts .
Aplicaciones Científicas De Investigación
D-Sorbitol-d2-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and utilization of sorbitol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs and as a stabilizing excipient in pharmaceutical formulations
Mecanismo De Acción
The mechanism of action of D-Sorbitol-d2-1 is similar to that of D-Sorbitol. It exerts its effects by drawing water into the large intestine, thereby stimulating bowel movements. The deuterium labeling does not significantly alter its mechanism of action but can affect its pharmacokinetic and metabolic profiles .
Comparación Con Compuestos Similares
Similar Compounds
D-Sorbitol: The non-deuterated form of D-Sorbitol-d2-1, commonly used as a sugar substitute and stabilizing excipient.
D-Glucitol: Another name for D-Sorbitol, highlighting its structural similarity to glucose.
D-Mannitol: A six-carbon sugar alcohol similar to D-Sorbitol but with different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable tool in scientific research. The presence of deuterium atoms can alter the compound’s chemical and physical properties, making it useful in studies involving metabolic pathways, pharmacokinetics, and reaction mechanisms .
Propiedades
Fórmula molecular |
C6H14O6 |
|---|---|
Peso molecular |
184.18 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-2,3-dideuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3D,5D |
Clave InChI |
FBPFZTCFMRRESA-XUXORYHZSA-N |
SMILES isomérico |
[2H][C@@](CO)([C@]([2H])([C@@H]([C@H](CO)O)O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



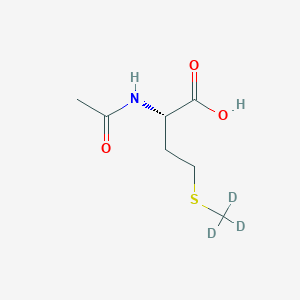
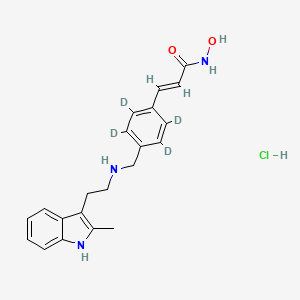
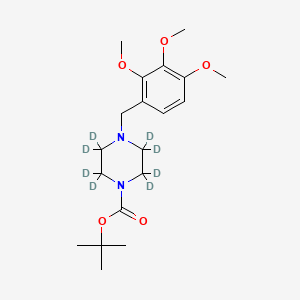
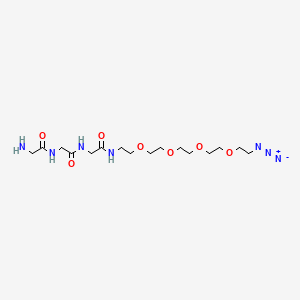
![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
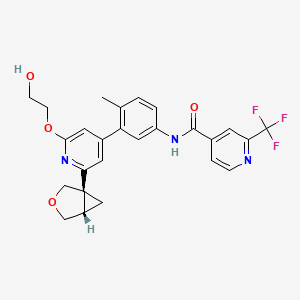
![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
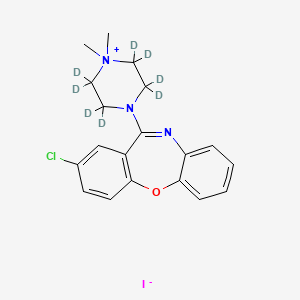
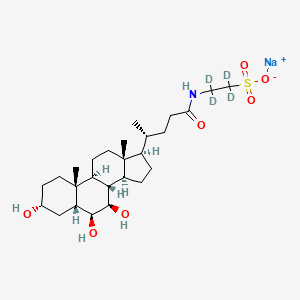
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
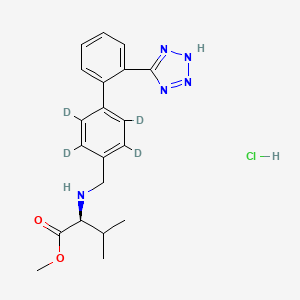
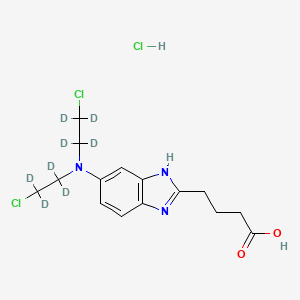
octadec-9-enamide](/img/structure/B12412110.png)
